(2R,3R,11bS)-Dihydrotetrabenazine is an organic compound with the molecular formula and a molecular weight of 319.45 g/mol. It is a stereoisomer of dihydrotetrabenazine, which is closely related to tetrabenazine, a drug used primarily for treating hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia. The compound has chiral centers at the 2, 3, and 11b positions, allowing for the existence of multiple stereoisomers, each with distinct pharmacological properties .
Dihydrotetrabenazine is classified as a benzquinolizine derivative. It is synthesized from tetrabenazine through various chemical reactions involving selective reduction processes. Its structural complexity and chiral nature make it a subject of interest in medicinal chemistry, particularly in the context of neurological disorders .
The synthesis of (2R,3R,11bS)-dihydrotetrabenazine typically involves the reduction of tetrabenazine using borane or borane complexes as reducing agents. The reaction is conducted under low temperatures (between -30°C to 0°C) to ensure high stereoselectivity and yield .
This method has been optimized for industrial production to enhance yield and purity while minimizing extensive purification steps .
The molecular structure of (2R,3R,11bS)-dihydrotetrabenazine features a complex arrangement with three chiral centers. The stereochemistry at these centers significantly influences its biological activity.
The compound exhibits a specific configuration that contributes to its pharmacological effects .
(2R,3R,11bS)-dihydrotetrabenazine can undergo several types of chemical reactions:
The mechanism by which (2R,3R,11bS)-dihydrotetrabenazine exerts its effects primarily involves its action on the vesicular monoamine transporter type 2 (VMAT2). By inhibiting VMAT2, the compound reduces the uptake of monoamines into vesicles, leading to increased levels of these neurotransmitters in the synaptic cleft, which can help alleviate symptoms associated with movement disorders .
These properties are crucial for determining the compound's behavior in biological systems and its potential therapeutic applications .
(2R,3R,11bS)-dihydrotetrabenazine has significant applications in scientific research and medicine:
The ongoing research into this compound highlights its importance in understanding and treating neurological conditions .
The synthesis of stereochemically pure (2R,3R,11bS)-dihydrotetrabenazine (DHTBZ) requires precise control over three chiral centers (C2, C3, C11b). The trans-configuration between C3 and C11b is thermodynamically favored, but the C2 stereochemistry is dictated by the reducing agent’s approach. Chemical reduction of tetrabenazine’s ketone group using NaBH₄ typically yields a 1:1 diastereomeric mixture of (2R) and (2S) isomers due to minimal steric differentiation [7]. In contrast, enzymatic reduction using ketoreductases (e.g., BsSDR10 from Bacillus subtilis) achieves higher diastereoselectivity (up to 91.3% de) for specific isomers through substrate-binding pocket optimization [4]. Machine learning-assisted directed evolution further enhances this selectivity by predicting amino acid substitutions that favor transition-state alignment for (2R,3R) configurations [4].
Table 1: Diastereoselectivity of (2R,3R,11bS)-DHTBZ Synthesis Methods
Method | Reducing Agent | Diastereomeric Ratio (2R:2S) | Yield (%) | Reference |
---|---|---|---|---|
Chemical Reduction | NaBH₄ | 50:50 | 85 | [10] |
Wild-Type Biocatalysis | BsSDR10 | 75:25 | 40 | [4] |
Engineered Biocatalysis | ML-optimized mutant | 95:5 | 65 | [4] |
Borane complexes exhibit superior stereodirecting effects in DHTBZ synthesis. (-)-Diisopinocampheylchloroborane (DIP-Cl) reduces tetrabenazine’s ketone via a six-membered transition state, delivering the (2R)-alcohol with 92% enantiomeric excess (ee) [10]. Critical parameters for yield optimization include:
Table 2: Performance of Borane Reagents in (2R,3R,11bS)-DHTBZ Synthesis
Reductant | Temperature (°C) | ee (%) | Isolated Yield (%) |
---|---|---|---|
DIP-Cl | –40 | 92 | 78 |
L-Selectride® | –78 | 70 | 65 |
NaBH₄/CeCl₃ | 0 | <5 | 90 |
Racemic DHTBZ resolution relies on diastereomeric salt formation with chiral acids. (1S)-(+)-10-Camphorsulfonic acid ((+)-CSA) achieves 98% ee of (2R,3R,11bS)-DHTBZ after one recrystallization from acetone, whereas (+)-tartaric acid yields <40% ee under identical conditions [2] [8]. Key factors include:
Table 3: Resolution Efficiency of Chiral Acids for (2R,3R,11bS)-DHTBZ
Chiral Resolving Agent | Solvent | ee after 1st Crystallization (%) | Recovery Yield (%) |
---|---|---|---|
(+)-CSA | Acetone | 98 | 35 |
(+)-Tartaric Acid | Ethanol | 38 | 20 |
(–)-DBTA* | Methanol | 85 | 28 |
(–)-Dibenzoyl-D-tartaric acid
Scaling (2R,3R,11bS)-DHTBZ synthesis confronts three bottlenecks:
Biocatalytic solutions show promise: Engineered ketoreductases immobilized on chitosan beads enable 10 reaction cycles with sustained 91% de and 40.7% isolated yield of (2R,3R,11bS)-DHTBZ [4]. Additionally, continuous-flow hydrogenation with chiral Pd catalysts achieves space-time yields of 120 g·L⁻¹·h⁻¹ [7].
Table 4: Scalability Metrics for Production Methods
Parameter | Chemical Resolution | Biocatalytic Reduction | Flow Hydrogenation |
---|---|---|---|
Batch Size | 100 g | 5 kg | 50 kg/day |
Purity (ee) | >98% | 91% | 85% |
Cost (USD/kg) | $12,500 | $3,800 | $7,200 |
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3